2-Hydroxy-3-(tridecanoyloxy)propanoic acid
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Overview
Description
2-Hydroxy-3-(tridecanoyloxy)propanoic acid is a chemical compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and a tridecanoyloxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(tridecanoyloxy)propanoic acid can be achieved through esterification reactions. One common method involves the reaction of tridecanoic acid with 2,3-dihydroxypropanoic acid under acidic conditions to form the ester linkage. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(tridecanoyloxy)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tridecanoic acid and 2,3-dihydroxypropanoic acid.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to introduce new functional groups.
Major Products Formed
Hydrolysis: Tridecanoic acid and 2,3-dihydroxypropanoic acid.
Oxidation: Keto acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(tridecanoyloxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(tridecanoyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxy-3-(tridecanoyloxy)propanoic acid can be compared with other hydroxy acids such as:
2-Hydroxypropanoic acid (Lactic acid): Similar in structure but lacks the long tridecanoyloxy chain, resulting in different physical and chemical properties.
3-Hydroxybutanoic acid: Another hydroxy acid with a shorter carbon chain, leading to different reactivity and applications.
2-Hydroxy-3-(dodecanoyloxy)propanoic acid: Similar structure but with a shorter dodecanoyloxy chain, affecting its solubility and biological activity.
Properties
CAS No. |
64544-35-0 |
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Molecular Formula |
C16H30O5 |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
2-hydroxy-3-tridecanoyloxypropanoic acid |
InChI |
InChI=1S/C16H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)21-13-14(17)16(19)20/h14,17H,2-13H2,1H3,(H,19,20) |
InChI Key |
SBUXBVQVDVIAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(C(=O)O)O |
Origin of Product |
United States |
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